molecular formula C8H5F2NO B6199402 2-(difluoromethoxy)-5-ethynylpyridine CAS No. 2703782-12-9

2-(difluoromethoxy)-5-ethynylpyridine

Cat. No.: B6199402
CAS No.: 2703782-12-9
M. Wt: 169.1
InChI Key:
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Description

2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. The presence of both difluoromethoxy and ethynyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The incorporation of fluorine atoms often imparts unique properties to the compound, such as increased metabolic stability and altered electronic characteristics.

Preparation Methods

The synthesis of 2-(difluoromethoxy)-5-ethynylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-ethynylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethoxy group under suitable conditions.

    Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex structures

Scientific Research Applications

2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The ethynyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-ethynylpyridine can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(difluoromethoxy)-5-ethynylpyridine can be achieved through a multi-step process involving the introduction of the difluoromethoxy and ethynyl functional groups onto a pyridine ring.", "Starting Materials": [ "2-bromo-5-nitropyridine", "potassium carbonate", "copper powder", "copper(I) iodide", "diethyl ether", "acetylene gas", "sodium hydride", "difluoromethoxychloride", "triethylamine" ], "Reaction": [ "Step 1: Reduction of 2-bromo-5-nitropyridine with copper powder and potassium carbonate in diethyl ether to yield 2-amino-5-bromopyridine.", "Step 2: Sonogashira coupling of 2-amino-5-bromopyridine with acetylene gas in the presence of copper(I) iodide and triethylamine to yield 2-(ethynyl)-5-bromopyridine.", "Step 3: Deprotonation of 2-(ethynyl)-5-bromopyridine with sodium hydride in DMF to yield 2-(ethynyl)-5-pyridyl sodium salt.", "Step 4: Reaction of 2-(ethynyl)-5-pyridyl sodium salt with difluoromethoxychloride in DMF to yield 2-(difluoromethoxy)-5-ethynylpyridine." ] }

CAS No.

2703782-12-9

Molecular Formula

C8H5F2NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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